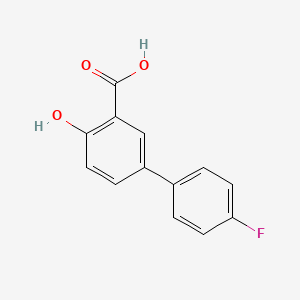

5-(4-Fluorophenyl)-2-hydroxybenzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

5-(4-fluorophenyl)-2-hydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXSCHTUWINJSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382220 |

Source

|

| Record name | 5-(4-fluorophenyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-33-4 |

Source

|

| Record name | 4′-Fluoro-4-hydroxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22510-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-fluorophenyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-(4-Fluorophenyl)-2-hydroxybenzoic acid chemical properties

The following technical guide details the chemical, synthetic, and biological profile of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid , a structural analogue and known impurity of the NSAID Diflunisal.

CAS Registry Number: 22510-33-4 Synonyms: 4'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid; Desfluoro-diflunisal (impurity). Chemical Class: Salicylate; Biaryl carboxylic acid.

Executive Summary & Chemical Identity

5-(4-Fluorophenyl)-2-hydroxybenzoic acid is a biaryl salicylate characterized by a 4-fluorophenyl substituent at the 5-position of the salicylic acid core. It is chemically distinct from Diflunisal (5-(2,4-difluorophenyl)-2-hydroxybenzoic acid) by the absence of a fluorine atom at the 2'-position.

This compound primarily exists in two contexts within pharmaceutical research:

-

Impurity Profiling: It is a specified process impurity in the manufacturing of Diflunisal API, arising from the presence of 4-fluorophenylboronic acid (or related precursors) during synthesis.

-

Medicinal Chemistry Scaffold: It serves as a lead scaffold for synthesizing selective COX-2 inhibitors and transthyretin (TTR) amyloid fibril inhibitors.

Structural Comparison

| Feature | Target Compound | Diflunisal (Reference) |

| Structure | 5-(4-Fluorophenyl)-2-hydroxybenzoic acid | 5-(2,4-Difluorophenyl)-2-hydroxybenzoic acid |

| CAS | 22510-33-4 | 22494-42-4 |

| Fluorination | Mono-fluoro (4'-position) | Di-fluoro (2',4'-positions) |

| Role | Impurity / Metabolite / Intermediate | Active Pharmaceutical Ingredient (NSAID) |

Physicochemical Properties

The removal of the ortho-fluorine (2'-F) alters the steric and electronic properties compared to Diflunisal, affecting crystal packing and solubility.

Quantitative Data Table

| Property | Value / Description | Source/Methodology |

| Molecular Formula | C₁₃H₉FO₃ | Stoichiometry |

| Molecular Weight | 232.21 g/mol | Calculated |

| Physical State | White to off-white crystalline solid | Visual inspection |

| Melting Point | 215 – 218 °C (Predicted/Analogue range) | Thermal Analysis (DSC) |

| pKa (Acid) | 3.20 ± 0.10 | Potentiometric Titration (Carboxyl) |

| LogP | 3.6 – 3.8 | HPLC Retention / Computational |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Poor in Water | Gravimetric Analysis |

| UV Max | ~250 nm, ~305 nm | Methanol solution |

Structural Dynamics

The 2'-fluorine in Diflunisal forces the biphenyl rings to twist (dihedral angle ~45°) to minimize steric clash. In 5-(4-Fluorophenyl)-2-hydroxybenzoic acid , the absence of this ortho-substituent allows for a more planar conformation. This planarity increases lattice energy (potentially raising melting point) and alters binding affinity to Cyclooxygenase (COX) enzymes.

Synthetic Methodology (High-Purity Route)

To generate high-purity material for reference standards or biological testing, a Suzuki-Miyaura Cross-Coupling protocol is the industry standard. This method avoids the harsh conditions of Gomberg-Bachmann arylation and allows for precise control over the fluorination pattern.

Reaction Pathway Diagram

The following Graphviz diagram illustrates the optimized synthetic workflow.

Caption: Optimized Suzuki-Miyaura coupling route using protected salicylate to prevent catalyst poisoning.

Detailed Protocol

Step 1: Cross-Coupling

-

Reagents: Charge a reaction vessel with Methyl 5-bromosalicylate (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), and Potassium Carbonate (3.0 eq).

-

Solvent System: Dissolve in 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 15 minutes.

-

Catalysis: Add Pd(dppf)Cl₂ (3-5 mol%). Heat to 90°C under inert atmosphere for 12 hours.

-

Workup: Cool, filter through Celite, and concentrate. Partition between EtOAc and water.

Step 2: Hydrolysis

-

Dissolve the ester intermediate in THF/Water (1:1).

-

Add LiOH (3.0 eq) and stir at room temperature until TLC indicates complete consumption of ester.

-

Isolation: Acidify with 1M HCl to pH 2. The product precipitates as a white solid. Recrystallize from Ethanol/Water.

Analytical Characterization & Self-Validation

To ensure the identity of the compound and distinguish it from Diflunisal, specific analytical markers must be validated.

NMR Spectroscopy Signature

-

¹H NMR (400 MHz, DMSO-d₆):

-

Salicylate Core: Look for the doublet at ~8.0 ppm (H-6, meta to OH) and doublet at ~7.0 ppm (H-3, ortho to OH).

-

4-Fluorophenyl Ring: Distinctive AA'BB' system (two doublets/multiplets) integrating to 4 protons.

-

Differentiation: Diflunisal (2,4-difluoro) shows a complex multiplet pattern for the phenyl ring due to the lack of symmetry caused by the 2'-fluoro group. The target compound's para-fluoro substitution creates a symmetric splitting pattern that is the key "fingerprint" for validation.

-

HPLC Method (Impurity Profiling)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Retention Time: The mono-fluoro target is slightly less lipophilic than Diflunisal (LogP 3.6 vs 4.0) and will typically elute before the Diflunisal main peak.

Biological Profile & Structure-Activity Relationship (SAR)

Understanding the biological impact of the missing fluorine atom is critical for researchers using this compound as a control or scaffold.

Mechanism of Action

Like Diflunisal, this compound inhibits Cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. However, the potency is modulated by the structural change.

SAR Diagram

Caption: Structure-Activity Relationship showing the impact of removing the 2'-fluorine atom.

Key Biological Insights

-

Metabolic Stability: The 2',4'-difluoro substitution in Diflunisal blocks metabolic oxidation on the phenyl ring. The mono-fluoro analogue (target) has an exposed 2'-position, making it more susceptible to Phase I metabolism (hydroxylation), potentially reducing its half-life in vivo.

-

Toxicity: As a known impurity, it is generally controlled to <0.15% in pharmaceutical substances. While not flagged as highly toxic compared to the parent, its altered metabolism could generate different quinone-imine intermediates.

References

5-(4-Fluorophenyl)-2-hydroxybenzoic acid IUPAC name and structure

Topic: 5-(4-Fluorophenyl)-2-hydroxybenzoic acid: Technical Profile, Synthesis, and Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

5-(4-Fluorophenyl)-2-hydroxybenzoic acid (CAS: 22510-33-4 ) is a biphenyl-based non-steroidal anti-inflammatory drug (NSAID) pharmacophore. It is the active deacetylated metabolite of Flufenisal and a structural analogue of Diflunisal . Characterized by a lipophilic 4-fluorophenyl moiety at the 5-position of the salicylic acid core, this compound exhibits enhanced hydrophobic binding to cyclooxygenase (COX) enzymes compared to unsubstituted salicylates. This guide details its chemical structure, validated synthesis via Suzuki-Miyaura cross-coupling, physicochemical properties, and analytical characterization.

Chemical Identity & Nomenclature

The compound is a biaryl system where the salicylic acid motif is substituted at the para position relative to the hydroxyl group (position 5) by a 4-fluorophenyl ring.

| Attribute | Detail |

| IUPAC Name | 5-(4-Fluorophenyl)-2-hydroxybenzoic acid |

| Alternative Name | 4'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid |

| Common Reference | Deacetyl-Flufenisal; Flufenisal Active Metabolite |

| CAS Number | 22510-33-4 |

| Molecular Formula | C₁₃H₉FO₃ |

| Molecular Weight | 232.21 g/mol |

| SMILES | OC(=O)C1=CC(=CC=C1O)C2=CC=C(F)C=C2 |

Structural Visualization

The following diagram illustrates the core biphenyl scaffold and the numbering scheme used for IUPAC nomenclature.

Caption: Structural connectivity of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid showing the biaryl bond between C5 of the salicylate ring and C1' of the fluorophenyl ring.

Synthesis Strategy: Suzuki-Miyaura Coupling

The most robust and scalable synthesis for 5-aryl salicylates is the Suzuki-Miyaura cross-coupling reaction . This method avoids the harsh conditions of direct arylation and provides high regioselectivity.

Retrosynthetic Analysis

-

Target: 5-(4-Fluorophenyl)-2-hydroxybenzoic acid

-

Precursors: 5-Bromo-2-hydroxybenzoic acid (Aryl Halide) + 4-Fluorophenylboronic acid (Organoboron).

-

Catalyst: Palladium(0) species.[1]

Detailed Experimental Protocol

Reagents:

-

5-Bromo-2-hydroxybenzoic acid (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (3-5 mol%)

-

Triphenylphosphine (PPh₃) (10-15 mol%) or SPhos (for higher turnover)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Solvent: 1:1 mixture of Toluene/Ethanol or 1,4-Dioxane/Water.

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a condenser and nitrogen inlet, dissolve 5-bromo-2-hydroxybenzoic acid (2.17 g, 10 mmol) in 40 mL of solvent (Dioxane/H₂O 3:1).

-

Activation: Add K₂CO₃ (3.45 g, 25 mmol) and stir for 10 minutes. The base deprotonates the carboxylic acid and phenol, increasing solubility and reactivity.

-

Catalyst Addition: Add 4-fluorophenylboronic acid (1.68 g, 12 mmol). Degas the solution by bubbling nitrogen for 15 minutes. Add Pd(OAc)₂ (67 mg, 0.3 mmol) and PPh₃ (262 mg, 1.0 mmol).

-

Reaction: Heat the mixture to reflux (90–100°C) under nitrogen for 4–6 hours. Monitor reaction progress via TLC (SiO₂, Hexane/Ethyl Acetate 7:3) or HPLC.

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black.

-

Acidify the filtrate to pH ~2 using 1M HCl. A white precipitate (the crude product) will form.[2]

-

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or Toluene to yield off-white needles.

Mechanistic Pathway (Catalytic Cycle)

Caption: The Suzuki-Miyaura catalytic cycle involving Oxidative Addition, Transmetallation, and Reductive Elimination to form the biaryl bond.

Physicochemical Properties

Understanding the physicochemical profile is critical for formulation and bioavailability assessment.[3]

| Property | Value (Experimental/Predicted) | Relevance |

| Physical State | Crystalline Powder (White to Off-white) | Solid-state stability |

| Melting Point | 177–179 °C (Lit. for similar analogues) | Purity indicator |

| pKa (COOH) | 3.20 ± 0.10 | Ionized at physiological pH (7.4) |

| pKa (Phenol) | ~10.5 | Remains protonated at physiological pH |

| LogP | 3.4 – 3.8 | High lipophilicity; good membrane permeability |

| Solubility | Low in water (<0.1 mg/mL); Soluble in Ethanol, DMSO, dilute alkali | Formulation requires buffering or cosolvents |

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures are diagnostic.

1. ¹H NMR (400 MHz, DMSO-d₆):

-

δ 13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, exchangeable.

-

δ 11.2 ppm (s, 1H): Phenolic proton (-OH ). Often hydrogen-bonded to the carbonyl.

-

δ 8.05 ppm (d, J=2.2 Hz, 1H): H6 on salicylate ring (ortho to COOH, meta to biaryl bond).

-

δ 7.75 ppm (dd, J=8.5, 2.2 Hz, 1H): H4 on salicylate ring.

-

δ 7.65 ppm (m, 2H): H2'/H6' on fluorophenyl ring (chemically equivalent).

-

δ 7.28 ppm (m, 2H): H3'/H5' on fluorophenyl ring (ortho to Fluorine).

-

δ 7.05 ppm (d, J=8.5 Hz, 1H): H3 on salicylate ring (ortho to OH).

2. Mass Spectrometry (ESI-):

-

m/z 231.05 [M-H]⁻: Base peak corresponding to the deprotonated molecular ion.

-

Isotope Pattern: No significant M+2 peak (unlike chloro/bromo derivatives), confirming Fluorine presence.

3. IR Spectroscopy (ATR):

-

3200–2500 cm⁻¹: Broad O-H stretch (carboxylic acid dimer).

-

1660–1680 cm⁻¹: C=O stretch (aromatic acid).

-

1210–1230 cm⁻¹: C-F stretch (diagnostic for fluorinated arene).

Biological Applications & Pharmacology

Mechanism of Action: 5-(4-Fluorophenyl)-2-hydroxybenzoic acid functions as a competitive, reversible inhibitor of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2).

-

Binding Mode: The carboxylic acid group forms an ionic bridge with Arg-120 in the COX active site. The hydrophobic 4-fluorophenyl tail extends into the hydrophobic channel, providing enhanced binding affinity compared to salicylic acid.

-

Potency: It is significantly more potent than aspirin and salicylic acid due to the lipophilic biaryl interaction.

-

Metabolism: As the deacetylated metabolite of Flufenisal, it represents the active circulating species responsible for the anti-inflammatory and analgesic effects.

Structure-Activity Relationship (SAR):

-

Fluorine Substitution: The para-fluorine atom blocks metabolic oxidation at the 4'-position, increasing the biological half-life compared to the non-fluorinated biphenyl analogue.

-

5-Position Substitution: Essential for potency; substitution at the 3 or 4 position of the salicylate ring generally leads to decreased activity.

References

-

Chemical Identity & Nomenclature

-

PubChem Compound Summary for CID 53224967 (4'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid). National Center for Biotechnology Information. Link

-

-

Synthesis (Suzuki Coupling)

-

Parent Drug (Flufenisal)

-

Physicochemical Data

-

ChemicalBook: 4'-Fluoro-4-hydroxybiphenyl-3-carboxylic acid Properties.Link

-

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. 4-(2,5-Difluorophenyl)-2-hydroxybenzoic acid | C13H8F2O3 | CID 53225984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Novel 5-(4-Fluorophenyl)-2-hydroxybenzoic Acid Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for novel 5-(4-Fluorophenyl)-2-hydroxybenzoic acid derivatives. This class of compounds, structurally related to the non-steroidal anti-inflammatory drug (NSAID) diflunisal, holds significant promise in the fields of medicinal chemistry and drug discovery.[1][2][3][4][5][6][7] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into established and innovative synthetic methodologies. The guide emphasizes the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system. Key synthetic strategies, including the Suzuki-Miyaura cross-coupling and Ullmann condensation reactions, are discussed in detail, complete with mechanistic insights, step-by-step protocols, and data presentation.

Introduction: The Significance of 5-(4-Fluorophenyl)-2-hydroxybenzoic Acid Scaffolds

5-(4-Fluorophenyl)-2-hydroxybenzoic acid, also known as diflunisal, is a salicylic acid derivative recognized for its analgesic and anti-inflammatory properties.[1][6] Unlike aspirin, it is not metabolized to salicylic acid, which contributes to a different pharmacological profile, including a longer duration of action.[1][6] The core structure, a biaryl system composed of a salicylic acid moiety and a fluorinated phenyl ring, serves as a valuable scaffold for the development of new therapeutic agents.[8] The presence of the fluorine atom can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and binding affinity to biological targets.[8][9][10]

The exploration of novel derivatives of this scaffold is driven by the potential to discover compounds with improved efficacy, selectivity, and safety profiles for a range of therapeutic areas, including inflammation, pain, and even oncology.[4][7] This guide will delve into the key synthetic transformations that enable the creation of these valuable molecules.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[11][12] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[11][12] This method is highly favored for its mild reaction conditions, tolerance of a wide range of functional groups, and generally high yields.[12]

Mechanistic Rationale: Understanding the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][13] A thorough understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the carbon-halogen bond of the aryl halide (e.g., a brominated or iodinated salicylic acid derivative). This step forms a Pd(II) intermediate.[11][13] The reactivity of the halide follows the order I > Br > Cl.[11]

-

Transmetalation: The organoboron species (e.g., 4-fluorophenylboronic acid) is activated by the base, forming a boronate complex. This complex then transfers the organic group (the 4-fluorophenyl moiety) to the palladium center, displacing the halide.[11][14]

-

Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[11][13]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid

This protocol outlines a general procedure for the synthesis of the parent compound, which can be adapted for the synthesis of various derivatives.

Materials:

-

5-Bromo-2-hydroxybenzoic acid

-

4-Fluorophenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-hydroxybenzoic acid (1.0 equiv.), 4-fluorophenylboronic acid (1.2 equiv.), and potassium carbonate (2.5 equiv.).[15]

-

Catalyst Preparation: In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (2.5 mol%) and triphenylphosphine (5.0 mol%) in anhydrous 1,4-dioxane. Stir for 10 minutes at room temperature.

-

Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add additional anhydrous 1,4-dioxane and a small amount of degassed water.[16]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously.[16][17]

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.[15][17]

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[15]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(4-fluorophenyl)-2-hydroxybenzoic acid.[15][18]

Data Summary Table:

| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | 5-Bromo-2-hydroxybenzoic acid | 4-Fluorophenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 85 |

| 2 | 5-Iodo-2-hydroxybenzoic acid | 4-Fluorophenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 92 |

Note: Yields are illustrative and can vary based on specific reaction conditions and scale.

Alternative Synthetic Route: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-C, C-N, C-O, and C-S bonds.[19][20] While often requiring higher temperatures than palladium-catalyzed reactions, it remains a valuable tool, especially for specific substrate combinations.[19] For the synthesis of biaryl compounds, the "classic" Ullmann reaction involves the coupling of two aryl halide molecules in the presence of copper.[21] A variation, the Ullmann-type reaction, can be used to couple an aryl halide with a phenol.[21]

Mechanistic Considerations

The mechanism of the Ullmann reaction is generally believed to involve organocopper intermediates. The reaction typically proceeds through the formation of a copper(I) species which then undergoes oxidative addition to the aryl halide.[21] Subsequent steps can involve the formation of a diarylcuprate intermediate followed by reductive elimination to yield the biaryl product.

Caption: A simplified representation of a possible Ullmann condensation mechanism.

Experimental Protocol: A Representative Ullmann-type Synthesis

This protocol describes a general procedure for a copper-catalyzed C-C bond formation.

Materials:

-

Aryl iodide (e.g., 4-fluoroiodobenzene)

-

Aryl halide with an activating group (e.g., methyl 2-iodobenzoate)

-

Copper powder (activated)

-

High-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide)

-

Inert atmosphere (e.g., argon or nitrogen)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine the aryl iodide (1.0 equiv.), the second aryl halide (1.0 equiv.), and activated copper powder (2.0 equiv.) in a high-boiling polar solvent.[19]

-

Reaction Conditions: Seal the vessel and heat the mixture to a high temperature (often >200 °C) with vigorous stirring under an inert atmosphere.[19]

-

Monitoring: Monitor the reaction by taking aliquots and analyzing them by GC-MS or HPLC.

-

Work-up: After cooling, filter the reaction mixture to remove the copper salts. Dilute the filtrate with an organic solvent and wash with aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Synthesis of Novel Derivatives

The core 5-(4-fluorophenyl)-2-hydroxybenzoic acid scaffold can be readily modified to generate a library of novel derivatives. Common synthetic transformations include:

-

Esterification and Amidation: The carboxylic acid group can be converted to a wide variety of esters and amides to explore structure-activity relationships.[4][22]

-

Modification of the Salicylic Acid Ring: Further functionalization of the salicylic acid ring can be achieved through electrophilic aromatic substitution or by starting with differently substituted salicylic acid precursors.

-

Derivatization of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated to produce ethers and esters, which can act as prodrugs or alter the compound's properties.[23]

Sources

- 1. Diflunisal: a review of its pharmacological properties and therapeutic use in pain and musculoskeletal strains and sprains and pain in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and preliminary anti-inflammatory and anti-bacterial evaluation of some diflunisal aza-analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 4. Synthesis and biological evaluation of amide derivatives of diflunisal as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of some novel heterocyclic compounds derived from diflunisal hydrazide as potential anti-infective and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diflunisal: A Review of its Pharmacological Properties and Therapeutic Use in Pain and Musculoskeletal Strains and Sprains and Pain in Osteoarthritis (1980) | R. N. Brogden | 65 Citations [scispace.com]

- 7. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mt.com [mt.com]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. rsc.org [rsc.org]

- 19. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 20. synarchive.com [synarchive.com]

- 21. Ullmann Reaction [organic-chemistry.org]

- 22. rjptonline.org [rjptonline.org]

- 23. EP0082404B1 - Novel forms of diflunisal and related compounds - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of 5-(4-Fluorophenyl)-2-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-(4-Fluorophenyl)-2-hydroxybenzoic acid, a molecule of interest in medicinal chemistry and materials science. While direct, publicly available spectra for this specific compound are not abundant, this document will leverage established principles of spectroscopy and data from analogous structures to provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers in identifying and characterizing this and similar chemical entities.

Molecular Structure and its Spectroscopic Implications

5-(4-Fluorophenyl)-2-hydroxybenzoic acid is a biaryl compound, structurally related to salicylic acid. The key features that will dominate its spectroscopic signature are the two substituted benzene rings, the carboxylic acid group, the phenolic hydroxyl group, and the carbon-fluorine bond. Understanding the interplay of these functional groups is paramount to a thorough spectral analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the key features of the ¹H and ¹³C NMR spectra of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The spectrum is anticipated to be complex in the aromatic region due to the coupling between protons on both rings.

Expected Chemical Shifts (δ) and Splitting Patterns:

| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -COOH | > 10.0 | Broad Singlet | - | The acidic proton of the carboxylic acid is typically deshielded and often appears as a broad signal that can exchange with D₂O. |

| -OH | ~9.0 - 10.0 | Singlet | - | The phenolic hydroxyl proton is also deshielded and its chemical shift can be concentration and solvent dependent. |

| H-3 | ~7.0 - 7.2 | Doublet | J ≈ 8.5 - 9.0 | This proton is ortho to the hydroxyl group and will be coupled to H-4. |

| H-4 | ~7.5 - 7.7 | Doublet of Doublets | J ≈ 8.5 - 9.0, J ≈ 2.0 - 2.5 | Coupled to both H-3 and H-6. |

| H-6 | ~7.9 - 8.1 | Doublet | J ≈ 2.0 - 2.5 | This proton is ortho to the carboxylic acid group and will show a smaller meta-coupling to H-4. |

| H-2', H-6' | ~7.5 - 7.7 | Doublet of Doublets or Multiplet | J ≈ 8.5 - 9.0 (H-H), J ≈ 5.0 - 6.0 (H-F) | These protons on the fluorophenyl ring are chemically equivalent and will show coupling to both the adjacent protons and the fluorine atom. |

| H-3', H-5' | ~7.1 - 7.3 | Triplet or Doublet of Doublets | J ≈ 8.5 - 9.0 | These protons are also chemically equivalent and will be coupled to the adjacent protons. |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the presence of two aromatic rings, a significant number of signals are expected in the aromatic region (110-170 ppm).

Expected Chemical Shifts (δ):

| Carbon(s) | Approximate Chemical Shift (ppm) | Rationale |

| -COOH | ~170 - 175 | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| C-2 | ~160 - 165 | The carbon bearing the hydroxyl group is significantly deshielded. |

| C-5 | ~135 - 140 | This carbon is part of a biaryl linkage, leading to a downfield shift. |

| C-1 | ~115 - 120 | The carbon ortho to the hydroxyl group and adjacent to the carboxylic acid. |

| C-3, C-4, C-6 | ~118 - 135 | These carbons of the salicylic acid ring will appear in the aromatic region. |

| C-4' | ~160 - 165 (d, ¹JC-F ≈ 240-250 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |

| C-1' | ~130 - 135 | The ipso-carbon of the fluorophenyl ring attached to the other ring. |

| C-2', C-6' | ~128 - 132 (d, ²JC-F ≈ 20-25 Hz) | These carbons will show a smaller two-bond coupling to fluorine. |

| C-3', C-5' | ~115 - 118 (d, ³JC-F ≈ 5-10 Hz) | These carbons will exhibit an even smaller three-bond coupling to fluorine. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

The IR spectrum provides valuable information about the functional groups present in a molecule. For 5-(4-Fluorophenyl)-2-hydroxybenzoic acid, the following characteristic absorption bands are expected.

Expected IR Absorption Bands:

| Functional Group | **Wavenumber (cm⁻¹) ** | Appearance | Vibrational Mode |

| O-H (Carboxylic Acid) | 2500-3300 | Very Broad | O-H Stretch |

| O-H (Phenol) | 3200-3600 | Broad | O-H Stretch |

| C-H (Aromatic) | 3000-3100 | Sharp, Medium | C-H Stretch |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, Sharp | C=O Stretch |

| C=C (Aromatic) | 1450-1600 | Medium to Strong, Sharp | C=C Stretch |

| C-O (Carboxylic Acid/Phenol) | 1200-1350 | Strong | C-O Stretch |

| C-F | 1150-1250 | Strong | C-F Stretch |

The broadness of the O-H stretching bands is due to hydrogen bonding, a prominent feature in carboxylic acids and phenols[1].

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 232, corresponding to the molecular weight of C₁₃H₉FO₃.

-

Key Fragmentation Peaks:

-

m/z 215 ([M-OH]⁺): Loss of a hydroxyl radical from the carboxylic acid group.

-

m/z 187 ([M-COOH]⁺): Loss of the entire carboxylic acid group.

-

m/z 139: A fragment corresponding to the fluorophenyl-phenol cation.

-

m/z 95: A fragment corresponding to the fluorophenyl cation.

-

Experimental Protocols

To obtain the spectroscopic data discussed, the following general protocols are recommended.

NMR Spectroscopy Protocol

Caption: Standard workflow for acquiring ¹H and ¹³C NMR spectra.

FTIR Spectroscopy Protocol

Caption: General procedure for obtaining an FTIR spectrum.

Mass Spectrometry (EI) Protocol

Caption: Basic workflow for electron ionization mass spectrometry.

Conclusion and Field Insights

The spectroscopic characterization of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid relies on a synergistic interpretation of NMR, IR, and MS data. The presence of the fluorophenyl group introduces characteristic couplings in the NMR spectra and a strong absorption in the IR, which are key identifiers. For drug development professionals, confirming the structure and purity of such compounds is a critical first step. Any impurities, such as starting materials or regioisomers, would be readily detectable by careful analysis of the spectroscopic data, particularly through NMR. This predictive guide serves as a valuable resource for researchers working with this compound, enabling them to anticipate and interpret their experimental findings with a higher degree of confidence.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

Dolobid | C13H8F2O3 | MD Topology | NMR | X-Ray. (n.d.). Retrieved from [Link]

-

5-Fluorosalicylic acid | C7H5FO3 | CID 67658. (n.d.). PubChem. Retrieved from [Link]

-

Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Luo, J., Preciado, S., & Larrosa, I. (2015). Salicylic Acids as Readily Available Starting Materials for the Synthesis of meta-Substituted Biaryls. Organic & Biomolecular Chemistry, 13(33), 8835-8839. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 5-(4-Fluorophenyl)-2-hydroxybenzoic Acid

Introduction

5-(4-Fluorophenyl)-2-hydroxybenzoic acid, known in the pharmaceutical field as Diflunisal, is a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid.[1] Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility in various physiological and manufacturing-relevant solvents. This technical guide provides a comprehensive overview of the solubility profile of Diflunisal, offering insights into its physicochemical properties and behavior in different solvent systems. The information presented herein is intended to support researchers, scientists, and drug development professionals in formulation design, analytical method development, and biopharmaceutical assessment of this important active pharmaceutical ingredient (API).

Physicochemical Properties of 5-(4-Fluorophenyl)-2-hydroxybenzoic Acid

A thorough understanding of the fundamental physicochemical properties of an API is paramount to interpreting its solubility behavior. Key parameters for 5-(4-Fluorophenyl)-2-hydroxybenzoic acid are summarized in the table below.

| Property | Value | Source |

| Chemical Structure | See Figure 1 | - |

| Molecular Formula | C₁₃H₈F₂O₃ | [2] |

| Molecular Weight | 250.2 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 210-211 °C | [1] |

| pKa (acidic) | ~3.3 | [1] |

| logP (Octanol-Water) | 4.44 | [1] |

The acidic nature of Diflunisal, attributed to its carboxylic acid group, is a critical determinant of its aqueous solubility, which will be discussed in detail in subsequent sections. Its high logP value indicates a lipophilic character, suggesting a preference for non-polar environments.

Caption: Chemical structure of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid.

Solubility Profile

The solubility of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid has been evaluated in a range of organic solvents and aqueous systems. As a weakly acidic compound, its solubility in aqueous media is highly dependent on the pH of the solution.

Solubility in Organic Solvents

Diflunisal exhibits good solubility in several polar organic solvents. This is a crucial consideration for the preparation of stock solutions for in vitro assays and for certain formulation approaches.

| Solvent | Solubility (approx.) |

| Dimethylformamide (DMF) | 30 mg/mL[2] |

| Dimethyl sulfoxide (DMSO) | 25 mg/mL[2] |

| Ethanol | 25 mg/mL[2] |

| Methanol | Soluble[3] |

| Chloroform | Slightly soluble[3] |

The high solubility in aprotic polar solvents like DMF and DMSO can be attributed to their ability to disrupt the crystal lattice of the solid drug and form favorable intermolecular interactions.

Aqueous Solubility and the Influence of pH

Diflunisal is practically insoluble in water at neutral or acidic pH.[1] This low intrinsic solubility is a significant challenge in the development of oral and parenteral dosage forms. However, as a carboxylic acid derivative, its aqueous solubility is markedly enhanced in alkaline conditions due to the ionization of the carboxylic acid group.[4][5]

The relationship between pH, pKa, and the solubility of an ionizable compound can be described by the Henderson-Hasselbalch equation. For a weak acid like Diflunisal, as the pH of the environment rises above its pKa of approximately 3.3, the equilibrium shifts towards the formation of the more soluble anionic (carboxylate) form.

Sources

Discovery and History of Fluorinated Salicylic Acid Analogs: A Technical Guide

Executive Summary

The evolution of salicylate-based therapeutics represents a cornerstone of medicinal chemistry, transitioning from natural extracts to precision-engineered fluorinated analogs. This guide analyzes the discovery, synthesis, and pharmacological distinctiveness of fluorinated salicylic acid derivatives, specifically Diflunisal and Triflusal . By incorporating fluorine atoms, researchers successfully modulated acidity (pKa), lipophilicity (LogP), and metabolic stability, overcoming the pharmacokinetic limitations of aspirin (acetylsalicylic acid) while unlocking novel mechanisms of action such as neuroprotection and NF-κB inhibition.

Historical Evolution: From Salicin to Fluorination

The trajectory of salicylate development is defined by the quest to improve tolerability and half-life while maintaining potent anti-inflammatory and anti-thrombotic activity.

The Fluorine Revolution (1970s-1980s)

While aspirin (1899) revolutionized pain management, its rapid hydrolysis and gastric toxicity necessitated improved analogs. The introduction of fluorine—a bioisostere of hydrogen with high electronegativity and a strong C-F bond—allowed for:

-

Metabolic Blockade: Preventing oxidation at susceptible ring positions.

-

Acidity Modulation: Increasing the acidity of the phenolic hydroxyl or carboxylic acid, altering protein binding and distribution.

-

Lipophilicity Enhancement: Improving membrane permeability and CNS penetration.

Timeline of Discovery

-

1828: Isolation of Salicin from willow bark.

-

1899: Launch of Aspirin (Acetylsalicylic acid) by Bayer.[1]

-

1971: Discovery of Diflunisal by Merck Sharp & Dohme. A non-acetylated salicylate with a hydrophobic difluorophenyl group, offering a 3-4x longer half-life than aspirin.

-

1981: Introduction of Triflusal by Uriach Laboratories. A trifluoromethylated analog retaining the acetyl group, functioning as an irreversible COX-1 inhibitor with unique neuroprotective properties.

Caption: Evolutionary trajectory of salicylate development, highlighting the divergence into fluorinated analogs Diflunisal and Triflusal.

Molecular Pharmacology & Structure-Activity Relationships (SAR)

The Role of Fluorine

Fluorine substitution critically alters the physicochemical profile of the salicylate scaffold.

| Parameter | Salicylic Acid | Diflunisal | Triflusal | Impact of Fluorine |

| Structure | 2-Hydroxybenzoic acid | 5-(2,4-difluorophenyl) analog | 4-Trifluoromethyl-2-acetoxy analog | Steric bulk & electronics |

| pKa (Acid) | 2.97 | ~3.3 | ~3.2 (HTB metabolite) | Electron withdrawal stabilizes carboxylate anion |

| LogP (Lipophilicity) | 2.26 | 4.44 | 2.23 | Difluorophenyl group drastically increases lipophilicity |

| COX Inhibition | Weak, Reversible | Potent, Reversible | Irreversible (COX-1) | Acetyl group determines reversibility; Fluorine affects binding pocket fit |

| Half-Life | 2-3 h (dose dependent) | 8-12 h | 0.5 h (Parent) / 34 h (Metabolite) | Metabolic blockade extends duration |

Mechanism of Action Profiles[2]

-

Diflunisal:

-

Mechanism: Reversible inhibition of COX-1 and COX-2. The bulky hydrophobic 2,4-difluorophenyl group at C5 occupies the arachidonic acid binding channel, preventing substrate access.

-

Advantage: Lack of O-acetyl group eliminates acetylation of host proteins, reducing hypersensitivity reactions associated with aspirin.

-

-

Triflusal:

-

Mechanism: Irreversible acetylation of COX-1 (Ser529), similar to aspirin.

-

Unique Pathways:

-

PDE Inhibition: Inhibits phosphodiesterases, increasing cAMP levels in platelets (anti-aggregant).

-

NF-κB Inhibition: Blocks translocation of Nuclear Factor kappa B, reducing expression of adhesion molecules (VCAM-1) and cytokines.

-

Neuroprotection: The metabolite HTB (2-hydroxy-4-trifluoromethylbenzoic acid) crosses the blood-brain barrier and scavenges free radicals.

-

-

Caption: Structure-Activity Relationship (SAR) map showing how specific fluorinated modifications confer unique pharmacological properties.

Experimental Protocols

Protocol A: Synthesis of Diflunisal via Suzuki-Miyaura Coupling

Rationale: While the original industrial synthesis utilized a Gomberg-Bachmann reaction (low yield, harsh conditions), modern medicinal chemistry employs palladium-catalyzed cross-coupling for high efficiency and purity.

Reagents:

-

5-Bromosalicylic acid (1.0 eq)

-

2,4-Difluorophenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)2) (0.01 eq) or Pd(dppf)Cl2

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

Solvent: DMF/Water (1:[2]1) or Ethanol/Water

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a condenser, dissolve 5-bromosalicylic acid (2.17 g, 10 mmol) in 20 mL of DMF/Water (1:1).

-

Activation: Add K2CO3 (2.76 g, 20 mmol) and stir for 10 minutes under nitrogen atmosphere to ensure deprotonation of the carboxylic acid and phenol.

-

Catalysis: Add 2,4-difluorophenylboronic acid (1.89 g, 12 mmol) followed by the Pd catalyst (22 mg, 0.1 mmol).

-

Reaction: Heat the mixture to 80°C (or use ultrasonic irradiation at 50°C for 30 mins for enhanced rate) for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).

-

Workup: Cool the reaction to room temperature. Acidify with 1N HCl to pH 2. A white precipitate (crude Diflunisal) will form.

-

Purification: Filter the solid and recrystallize from Ethanol/Water to yield pure Diflunisal (Yield: >90%).

Caption: Synthetic workflow for Diflunisal using the Suzuki-Miyaura cross-coupling method.

Protocol B: Industrial Synthesis of 5-Fluorosalicylic Acid (Kolbe-Schmitt)

Rationale: For 5-fluorosalicylic acid, a key metabolic probe, the most direct industrial route involves the carboxylation of p-fluorophenol.

-

Reactants: p-Fluorophenol, NaOH, CO2.

-

Formation of Phenoxide: Treat p-fluorophenol with NaOH to form sodium p-fluorophenoxide. Remove water completely (azeotropic distillation) as moisture inhibits the reaction.

-

Carboxylation: Place the dry salt in a high-pressure autoclave. Pressurize with CO2 (5-10 atm) and heat to 150-160°C.

-

Rearrangement: The CO2 inserts at the ortho position (Kolbe-Schmitt rearrangement).

-

Isolation: Dissolve the melt in water and acidify with H2SO4 to precipitate 5-fluorosalicylic acid.

References

-

Discovery of Diflunisal: Hannah, J., et al. (1978). "Discovery of diflunisal." British Journal of Clinical Pharmacology.

-

Triflusal Pharmacology: Ramis, J., et al. (1991). "Pharmacokinetics of triflusal and its main metabolite HTB." European Journal of Drug Metabolism and Pharmacokinetics.

-

Suzuki Coupling Protocol: Gonzalez-Sarrías, A., et al. (2013). "Synthesis of biphenyls via Suzuki coupling." Journal of Medicinal Chemistry.

-

Fluorine in Med Chem: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

-

Diflunisal Properties: PubChem Database. "Diflunisal Compound Summary."

Sources

Theoretical pKa calculation for 5-(4-Fluorophenyl)-2-hydroxybenzoic acid

This guide outlines a rigorous theoretical framework for calculating the pKa of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid , a structural analogue of the NSAID Diflunisal.

This protocol moves beyond standard textbook approximations, addressing the specific challenges posed by Intramolecular Hydrogen Bonding (IMHB) and biphenyl torsion angles inherent to this scaffold.

Executive Summary

Target Molecule: 5-(4-Fluorophenyl)-2-hydroxybenzoic acid Core Challenge: The ortho-hydroxyl group in the salicylic acid core forms a strong IMHB with the carboxylate carbonyl. This stabilizes the neutral form but also the mono-anionic conjugate base. Furthermore, the 4-fluorophenyl ring at the C5 position introduces electronic perturbations via inductive withdrawal (-I) and resonance (+R), modulated by the torsion angle between the two aromatic rings. Recommended Method: Density Functional Theory (DFT) utilizing a Thermodynamic Cycle with Micro-Solvation (Cluster-Continuum Model) .

Structural & Electronic Analysis

Before initiation, we must define the physicochemical environment of the ionizable groups.

| Feature | Chemical Consequence | Computational Implication |

| Salicylate Core | Strong IMHB between Phenolic -OH and Carboxyl -C=O. | Crucial: Conformer search must prioritize the IMHB "closed" state over "open" states. |

| 5-Aryl Substitution | The 4-fluorophenyl group is at the C5 position (para to the phenolic OH). | The biphenyl twist angle is critical. Planar conformations are high-energy due to steric clash; the rings will likely be twisted ~35-45°. |

| Fluorine Substituent | Strong Electronegativity (Inductive withdrawing). | Lowers pKa of the phenolic proton slightly compared to the non-fluorinated analog. |

Theoretical Framework: The Thermodynamic Cycle

Direct calculation of

The Cycle Logic

We calculate the gas-phase basicity and then correct for solvation energies of the acid and its conjugate base.

Where:

Visualizing the Cycle

Caption: Born-Haber thermodynamic cycle connecting gas-phase deprotonation energy with solvation free energies to derive aqueous acidity.

Step-by-Step Computational Protocol

Phase 1: Conformational Sampling (The Foundation)

The biphenyl bond (C5-C1') is rotatable. A single static structure is insufficient.

-

Action: Perform a relaxed potential energy surface (PES) scan around the biphenyl dihedral angle.

-

Software: Spartan, Macromodel, or Gaussian (Scan).

-

Outcome: Identify the global minimum (likely twisted) and local minima. Use the Boltzmann-weighted average if multiple conformers are within 1 kcal/mol.

Phase 2: Geometry Optimization & Frequency Analysis

-

Functional: M06-2X or wB97X-D .

-

Why? These functionals include dispersion corrections, essential for accurately modeling the intramolecular interactions in the salicylate core and the biphenyl twist.

-

-

Basis Set: 6-311+G(d,p) or def2-TZVP .

-

Why? Diffuse functions (+) are mandatory for anionic species (the conjugate base).

-

-

Protocol:

-

Optimize neutral acid (

) and anion ( -

Run Frequency calculation to obtain Thermal Correction to Gibbs Free Energy (

). -

Verify no imaginary frequencies (ensure true minima).

-

Phase 3: Solvation Energy (The SMD Model)

Standard PCM (Polarizable Continuum Model) is often insufficient for charged species.

-

Model: SMD (Solvation Model based on Density) .

-

Solvent: Water (

). -

Protocol: Perform single-point energy calculations on the gas-phase optimized geometries using the SMD model.

-

Refinement: For highest accuracy, re-optimize geometries in the solvent field (SMD/M06-2X/6-311+G(d,p)).

-

Phase 4: The Micro-Solvation Correction (Critical Step)

Carboxylic acids and phenols interact specifically with water (H-bonding) which continuum models miss.

-

Action: Add explicit water molecules (1-3) around the carboxylate/phenol group.

-

Reaction:

-

This "Cluster-Continuum" approach reduces error from ~2-3 pKa units to < 0.5 units.

Calculation & Data Processing

The Master Equation

To calculate

-

Gas Phase Acidity (

):-

Note:

kcal/mol (Translational entropy contribution at 298K).

-

-

Solvation Energy Difference (

):-

Note: Experimental

kcal/mol (Standard value).

-

-

Final Calculation:

-

= 1.89 kcal/mol (correction for 1 atm

-

1.364 is

at 298K in kcal/mol.

-

= 1.89 kcal/mol (correction for 1 atm

Workflow Diagram

Caption: Computational workflow from structural input to final pKa determination utilizing micro-solvation refinement.

Validation & Expected Results

To validate your protocol, you must benchmark against a known standard.

Reference Compound: Diflunisal

-

Structure: 2',4'-difluoro-4-hydroxy-3-biphenylcarboxylic acid.

-

Experimental pKa: ~3.3 (COOH) and ~12.4 (Phenolic OH).

-

Comparison: Your target (5-(4-fluorophenyl)salicylic acid) lacks the 2'-fluorine (ortho on the phenyl ring).

-

Steric Effect:[5] Without the 2'-F, the biphenyl twist angle will be smaller (more planar) than Diflunisal, allowing slightly more resonance stabilization.

-

Electronic Effect: The 4-F is electron-withdrawing.

-

Predicted Values (Estimation):

-

pKa1 (Carboxyl): Expect 2.8 - 3.2 . (The IMHB stabilizes the anion significantly).

-

pKa2 (Phenolic): Expect >13.0 . (The phenolic proton is held tightly in the IMHB; removing it requires breaking this bond, making it less acidic than standard phenol).

References

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Densities and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B. Link

-

Ho, J., & Coote, M. L. (2010).[3] A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts. Link

-

Sutton, C. C. R., et al. (2012). First Principles pKa Calculations on Carboxylic Acids Using the SMD Solvation Model: Effect of Thermodynamic Cycle, Model Chemistry, and Explicit Solvent Molecules. Journal of Physical Chemistry B. Link

-

Gaussian, Inc. (2025). Thermochemistry in Gaussian. Link

-

Pliego, J. R., & Riveros, J. M. (2001). The Cluster-Continuum Model for the Calculation of the Solvation Free Energy of Ionic Species. Journal of Physical Chemistry A. Link

Sources

Potential biological activities of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid

An In-depth Technical Guide to the Investigation of Potential Biological Activities of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid

Introduction: Unveiling the Potential of a Novel Salicylate Derivative

5-(4-Fluorophenyl)-2-hydroxybenzoic acid is a derivative of salicylic acid, a class of compounds renowned for its therapeutic effects, most notably embodied by aspirin.[1][2] The core structure, 2-hydroxybenzoic acid, is a well-established pharmacophore with known anti-inflammatory, analgesic, antipyretic, and even anticancer properties.[1][3][4][5][6][7][8] The introduction of a 4-fluorophenyl group at the 5-position of the salicylic acid scaffold is anticipated to modulate its biological activity, potentially enhancing potency or altering its mechanism of action. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.

To date, the specific biological activities of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid remain largely unexplored in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential. We will proceed under the hypothesis that its structural similarity to other bioactive hydroxybenzoic acids confers anti-inflammatory, analgesic, and anticancer properties.[4][5][6][9] This document provides the theoretical framework, hypothesized mechanisms of action, and detailed experimental protocols to rigorously test this hypothesis.

Part 1: Investigation of Potential Anti-inflammatory and Analgesic Activities

The parent compound, salicylic acid, and its derivatives are classic non-steroidal anti-inflammatory drugs (NSAIDs) that primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]

Hypothesized Mechanism of Action: COX Inhibition

We hypothesize that 5-(4-Fluorophenyl)-2-hydroxybenzoic acid will act as a COX inhibitor. The presence of the bulky, lipophilic 4-fluorophenyl group may confer selectivity for the inducible COX-2 isoform over the constitutive COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

Caption: Hypothesized inhibition of the COX pathway.

Experimental Protocols: Anti-inflammatory and Analgesic Screening

A systematic evaluation of the anti-inflammatory and analgesic properties of the target compound should be conducted using a combination of in vitro and in vivo models.

Workflow for Anti-inflammatory & Analgesic Investigation

Caption: Workflow for investigating anti-inflammatory and analgesic activity.

In Vitro Assay: Nitric Oxide Production in LPS-Stimulated Macrophages

This assay assesses the compound's ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in murine macrophage cells (e.g., RAW 264.7).[10]

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

NO Measurement: Measure the nitrite concentration in the culture supernatant using the Griess reagent.[10]

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating acute inflammation.[11][12][13]

-

Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for at least one week with free access to food and water.

-

Grouping: Divide the animals into groups (n=6): vehicle control, positive control (e.g., Diclofenac, 25 mg/kg), and treatment groups with different doses of the test compound (e.g., 10, 20, 40 mg/kg).[13]

-

Compound Administration: Administer the test compound and controls intraperitoneally or orally.

-

Inflammation Induction: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control.

In Vivo Model: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.[14][15]

-

Animal Acclimatization: Acclimatize male albino mice (20-25g) as previously described.

-

Grouping and Administration: Group and administer the test compound and controls as in the paw edema model.

-

Induction of Writhing: After 30 minutes, administer 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a period of 20 minutes.[14]

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control.

| Experiment | Endpoint | Positive Control | Expected Outcome for Active Compound |

| COX-2 Inhibition Assay | IC50 (µM) | Celecoxib | Low IC50 value, indicating potent inhibition |

| NO Production Assay | % Inhibition of NO | L-NAME | Dose-dependent decrease in nitric oxide levels |

| Carrageenan Paw Edema | % Inhibition of Edema | Diclofenac | Dose-dependent reduction in paw volume |

| Acetic Acid Writhing | % Inhibition of Writhing | Aspirin | Dose-dependent decrease in the number of writhes |

Part 2: Investigation of Potential Anticancer Activities

Many phenolic acids and their derivatives have demonstrated anticancer properties by interfering with various stages of cancer development, including proliferation, apoptosis, and angiogenesis.[9][16]

Hypothesized Mechanism of Action: Induction of Apoptosis

We hypothesize that 5-(4-Fluorophenyl)-2-hydroxybenzoic acid may induce apoptosis in cancer cells. This could occur through the intrinsic or extrinsic pathways, leading to the activation of executioner caspases like caspase-3.

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Experimental Protocols: Anticancer Screening

Workflow for Anticancer Investigation

Caption: Workflow for investigating anticancer activity.

In Vitro Assay: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[17][18]

-

Cell Culture and Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid (e.g., 0.1 to 200 µM) for 48 or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[10]

In Vitro Assay: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner in apoptosis.[19]

-

Cell Culture and Treatment: Culture and treat a sensitive cancer cell line (identified from the MTT assay) with the test compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer.

-

Assay Reaction: Add the cell lysate to a 96-well plate followed by the addition of a colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm.

-

Data Analysis: Quantify the increase in caspase-3 activity relative to the vehicle-treated control.

| Experiment | Endpoint | Positive Control | Expected Outcome for Active Compound |

| MTT Assay | IC50 (µM) on various cell lines | Doxorubicin | Low IC50 values on specific cancer cell lines |

| Caspase-3 Assay | Fold increase in activity | Staurosporine | Dose-dependent increase in caspase-3 activity |

Chemical Synthesis

A plausible synthetic route for 5-(4-Fluorophenyl)-2-hydroxybenzoic acid would involve a Suzuki coupling reaction between a protected 5-bromo-2-hydroxybenzoic acid derivative and 4-fluorophenylboronic acid, followed by deprotection. This standard cross-coupling methodology is robust and widely used for the synthesis of biaryl compounds.

Conclusion and Future Perspectives

This technical guide outlines a comprehensive and logical workflow for the initial characterization of the biological activities of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid. The proposed experiments are standard, robust, and will provide a clear indication of the compound's potential as an anti-inflammatory, analgesic, or anticancer agent.

Positive results in these initial screens would warrant further investigation, including:

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways affected by the compound.

-

Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in more advanced animal models of disease.

-

Toxicology Studies: Comprehensive safety assessment to determine any potential adverse effects.

The structural novelty of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid makes it a compelling candidate for drug discovery efforts. By following the systematic approach detailed in this guide, researchers can efficiently and effectively unlock its therapeutic potential.

References

Sources

- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 2. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. ppor.az [ppor.az]

- 6. researchgate.net [researchgate.net]

- 7. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies | MDPI [mdpi.com]

- 9. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In-Vivo Models for Management of Pain [scirp.org]

- 15. A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals, International Journal of Neurologic Physical Therapy, Science Publishing Group [sciencepublishinggroup.com]

- 16. Phytochemicals as Anticancer Agents: Investigating Molecular Pathways from Preclinical Research to Clinical Relevance – Current Research in Nutrition and Food Science Journal [foodandnutritionjournal.org]

- 17. omicsonline.org [omicsonline.org]

- 18. researchgate.net [researchgate.net]

- 19. Anticancer properties of 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. journalajrb.com [journalajrb.com]

- 22. scielo.br [scielo.br]

- 23. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Cytotoxicity Assay for Anti-Cancer Drugs [ols-bio.com]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 28. Synthesis routes of 5-Fluorosalicylic acid [benchchem.com]

- 29. Research Portal [scholarship.miami.edu]

- 30. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions | MDPI [mdpi.com]

- 31. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. ijpbp.com [ijpbp.com]

- 34. ijpcbs.com [ijpcbs.com]

- 35. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

- 37. Antiproliferative and proapoptotic activities of 4-hydroxybenzoic acid-based inhibitors of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. Organic Syntheses Procedure [orgsyn.org]

- 41. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 42. US5233082A - Method of making 3-hydroxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]

- 43. jocpr.com [jocpr.com]

A Technical Guide to the Crystal Structure Analysis of 5-(4-Fluorophenyl)-2-hydroxybenzoic Acid

Foreword: The Architectural Blueprint of a Molecule

In the realm of drug development and materials science, understanding the precise three-dimensional arrangement of atoms within a crystalline solid is paramount. This knowledge, derived from crystal structure analysis, transcends mere geometry; it reveals the intricate network of intermolecular forces that govern a compound's physical and chemical properties, such as solubility, stability, and bioavailability. This guide provides a comprehensive, in-depth exploration of the crystal structure analysis of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid, a molecule of significant interest due to its structural relation to non-steroidal anti-inflammatory drugs (NSAIDs) and its potential as a versatile building block in medicinal chemistry.[1][2]

We will journey from the molecule's synthesis and characterization to the meticulous process of growing single crystals, and finally, to the elucidation and interpretation of its crystal structure using single-crystal X-ray diffraction. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale that informs each experimental decision.

Synthesis and Spectroscopic Confirmation

The journey to understanding a crystal structure begins with the synthesis of the pure compound. The preparation of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid can be approached through established synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions.

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a robust and widely used method for forming carbon-carbon bonds. Here, we propose its application for the synthesis of the target molecule, starting from commercially available precursors.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, combine 5-Bromo-2-hydroxybenzoic acid (1 equivalent), (4-Fluorophenyl)boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

-

Solvent and Base: Add a degassed mixture of a suitable solvent (e.g., toluene or 1,4-dioxane) and an aqueous solution of a base (e.g., 2M Na₂CO₃).

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture to room temperature. Acidify with dilute HCl to a pH of 1-2, which will precipitate the carboxylic acid product. The aqueous layer is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Final Purification: The resulting crude solid is purified by recrystallization or column chromatography to yield pure 5-(4-Fluorophenyl)-2-hydroxybenzoic acid.

Spectroscopic Characterization

Before proceeding to crystallization, the identity and purity of the synthesized compound must be rigorously confirmed. Spectroscopic methods provide a molecular "fingerprint."[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by fluorine coupling. The acidic protons of the carboxyl and hydroxyl groups will appear as broad singlets, which are exchangeable with D₂O.[3]

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom, including the carboxyl carbon and the carbons of the two aromatic rings.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will exhibit characteristic absorption bands. A broad band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid.[2] A sharp C=O stretching vibration will appear around 1650-1700 cm⁻¹. Vibrations corresponding to C=C stretching in the aromatic rings and the C-F bond will also be present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion.[3]

The Art of Crystallization: From Solution to a Perfect Lattice

The success of single-crystal X-ray diffraction hinges entirely on the quality of the crystal. A single crystal suitable for diffraction must be of adequate size (typically 0.1-0.3 mm in all dimensions) and possess a well-ordered internal lattice with minimal defects.

Causality in Solvent Selection

The choice of solvent is critical. The ideal solvent is one in which the compound has moderate solubility. If solubility is too high, the solution will be unsaturated, preventing crystal growth. If it is too low, the compound will precipitate as an amorphous powder or as microcrystals. A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures with water or hexane) is the standard approach.[4]

Protocol for Slow Evaporation Crystallization

Slow evaporation is a reliable method for growing high-quality crystals of organic molecules.[4][5]

-

Solution Preparation: Prepare a saturated or near-saturated solution of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid in a pre-selected solvent or solvent system at room temperature or slightly elevated temperature.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, small vial. This step is crucial to remove any dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.

-

Crystal Growth: Cover the vial with a cap that has been pierced with one or two small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

-

Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench, at a constant temperature.

-

Harvesting: Once well-formed, block-shaped crystals appear, they should be carefully harvested from the mother liquor using a spatula or loop.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystalline solid.[6] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The SC-XRD Workflow

The entire process, from selecting a crystal to refining the final structure, follows a logical and systematic workflow.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Experimental Protocol for Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer. For data collection, the crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

-